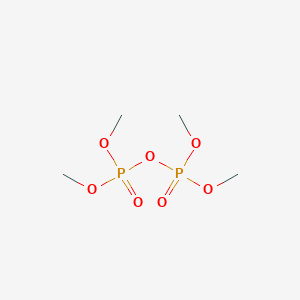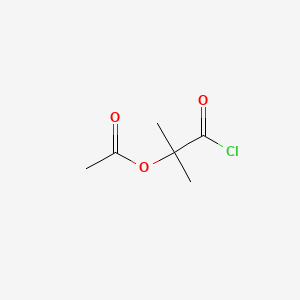
Isocinato de 4-cloro-2-metilfenilo
Descripción general
Descripción
4-Chloro-2-methylphenyl isocyanate is a chemical compound with the linear formula ClC6H3(CH3)NCO . It is used for research and development purposes .
Synthesis Analysis
The synthesis of isocyanates like 4-Chloro-2-methylphenyl isocyanate typically involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-methylphenyl isocyanate is C8H6ClNO . The compound has a molecular weight of 167.59 g/mol . The InChI string representation of the molecule is InChI=1S/C8H6ClNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 .Physical And Chemical Properties Analysis
4-Chloro-2-methylphenyl isocyanate has a melting point of 36-40 °C . It has a computed XLogP3 value of 4 , indicating its lipophilicity. It has no hydrogen bond donors and two hydrogen bond acceptors .Aplicaciones Científicas De Investigación
- Los investigadores utilizan Isocinato de 4-cloro-2-metilfenilo como bloque de construcción en la síntesis de moléculas biológicamente activas. Su grupo isocianato permite reacciones químicas versátiles, lo que permite la creación de nuevos compuestos con posibles aplicaciones farmacéuticas .
- Los científicos estudian las propiedades espectroscópicas del this compound. Sus espectros Raman e infrarrojo proporcionan información sobre su estructura molecular. Los cálculos ab initio y de teoría funcional de la densidad (DFT) ayudan a comprender sus propiedades electrónicas .
Síntesis de Compuestos Biológicamente Activos
Química Analítica y Espectroscopia
Mecanismo De Acción
Target of Action
The primary target of 4-Chloro-2-methylphenyl isocyanate are nucleophiles, such as alcohols and amines . These nucleophiles are substances that donate an electron pair to form a chemical bond in reaction .
Mode of Action
4-Chloro-2-methylphenyl isocyanate is an electrophile, meaning it seeks out electrons . It reacts with nucleophiles, forming different types of bonds depending on the nucleophile it encounters . For instance, when it reacts with an alcohol, it forms a urethane linkage . When it reacts with an amine, it forms a urea .
Biochemical Pathways
The reaction of 4-Chloro-2-methylphenyl isocyanate with nucleophiles can lead to the formation of various compounds. For example, the reaction with a diol or a polyol can lead to the formation of polymer chains known as polyurethanes . Similarly, the reaction with a compound containing two or more amine groups can produce long polymer chains known as polyureas .
Pharmacokinetics
Isocyanates in general are known to react with water to form carbon dioxide . This reaction is exploited in tandem with the production of polyurethane to give polyurethane foams . The carbon dioxide functions as a blowing agent .
Result of Action
The result of the action of 4-Chloro-2-methylphenyl isocyanate depends on the nucleophile it reacts with. For instance, when it reacts with an alcohol, it forms a urethane linkage . This can be used in the production of various materials, including foams, adhesives, and coatings .
Action Environment
The action of 4-Chloro-2-methylphenyl isocyanate can be influenced by environmental factors. For instance, the presence of water can lead to the formation of carbon dioxide . Additionally, the compound’s reactivity can be influenced by temperature and pH . It’s also important to note that isocyanates, including 4-Chloro-2-methylphenyl isocyanate, can cause respiratory sensitization, and thus proper safety measures should be taken when handling them .
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-1-isocyanato-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZJLXIATZSKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190846 | |
| Record name | 4-Chloro-2-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37408-18-7 | |
| Record name | 4-Chloro-2-methylphenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037408187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-methylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-](/img/structure/B1360220.png)











